

Independent Verification of ODM-204's Preclinical Findings: A Comparative Guide

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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of **ODM-204** with alternative androgen receptor (AR) pathway inhibitors. The data presented is collated from publicly available preclinical studies to facilitate independent verification and inform future research directions.

Data Presentation

The following tables summarize the key preclinical quantitative data for **ODM-204** and its comparators: enzalutamide, darolutamide, and abiraterone. These drugs represent different mechanisms of action within the androgen signaling pathway, providing a comprehensive comparative landscape.

Table 1: In Vitro Potency and Cellular Activity

Compound	Target	Assay	Value	Cell Line
ODM-204	Androgen Receptor (AR)	Binding Affinity (Ki)	47 nM	Rat Prostate Cytosol
CYP17A1	Inhibition (IC50)	22 nM	Human Testicular Microsomes	
Cell Proliferation	Inhibition (IC50)	170 nM	LNCaP	
Cell Proliferation	Inhibition (IC50)	280 nM	VCaP	
Enzalutamide	Androgen Receptor (AR)	Binding Affinity (Ki)	86 nM[1]	-
Cell Proliferation	Inhibition (IC50)	~5.6 µM[2]	LNCaP	
Cell Proliferation	Inhibition (IC50)	-	VCaP	
Darolutamide	Androgen Receptor (AR)	Binding Affinity (Ki)	11 nM[1]	-
Cell Proliferation	Inhibition (IC50)	5,260 nM[3]	LNCaP	
Cell Proliferation	Inhibition (IC50)	410 nM[3]	VCaP	
Abiraterone	CYP17A1 (17α-hydroxylase)	Inhibition (IC50)	2.9 nM[4][5]	-
CYP17A1 (17,20-lyase)	Inhibition (IC50)	4 nM[4][5]	-	
Cell Proliferation	Inhibition (IC50)	-	LNCaP	
Cell Proliferation	Inhibition (IC50)	>10 µM	VCaP	

Table 2: In Vivo Efficacy in VCaP Xenograft Models

Compound	Dosing	Tumor Growth Inhibition
ODM-204	50 mg/kg/day (oral)	66%
Enzalutamide	10 mg/kg/day (oral gavage)	Significant reduction in tumor growth[6]
Darolutamide	100 mg/kg (twice daily)	No significant antitumor efficacy at this dose[7]
Abiraterone	-	Data not readily available in a comparable format

Note: Direct comparison of in vivo efficacy is challenging due to variations in experimental designs across different studies. The data presented reflects the reported outcomes in the respective publications.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard practices in the field and information extracted from the referenced literature.

1. Androgen Receptor (AR) Competitive Binding Assay

- Objective: To determine the binding affinity (K_i) of a test compound to the androgen receptor.
- Methodology:
 - Receptor Source: Cytosolic lysates from the ventral prostates of castrated rats are prepared.
 - Radioligand: A radiolabeled androgen, typically [3H]-R1881 (methyltrienolone), is used as the tracer.
 - Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

- Separation: Bound and free radioligand are separated using methods like hydroxylapatite (HAP) slurry[8] or scintillation proximity assay (SPA)[9].
- Detection: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition curve. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. CYP17A1 Inhibition Assay

- Objective: To measure the inhibitory potency (IC₅₀) of a compound against the 17 α -hydroxylase and 17,20-lyase activities of the CYP17A1 enzyme.
- Methodology:
 - Enzyme Source: Human testicular microsomes or recombinant human CYP17A1 expressed in a suitable cell line are used.
 - Substrate: Radiolabeled pregnenolone or progesterone is used as the substrate.
 - Incubation: The enzyme is incubated with the substrate and NADPH in the presence of varying concentrations of the test compound.
 - Extraction: Steroids are extracted from the reaction mixture using an organic solvent.
 - Separation and Detection: The substrate and its hydroxylated and/or cleaved products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of each product is quantified by radioactivity measurement.
 - Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

3. Cell Proliferation Assay (MTT/WST-1)

- Objective: To assess the effect of a compound on the proliferation of prostate cancer cell lines.

- Methodology:
 - Cell Culture: Androgen-sensitive (LNCaP) or castration-resistant (VCaP) prostate cancer cells are seeded in 96-well plates and allowed to attach.
 - Treatment: Cells are treated with a range of concentrations of the test compound in a suitable growth medium, often supplemented with a synthetic androgen like R1881 to stimulate proliferation.
 - Incubation: The cells are incubated for a defined period (e.g., 4-6 days).
 - Reagent Addition: A tetrazolium salt solution (MTT or WST-1) is added to each well. Metabolically active cells reduce the tetrazolium salt into a colored formazan product.
 - Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
 - Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).
 - Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

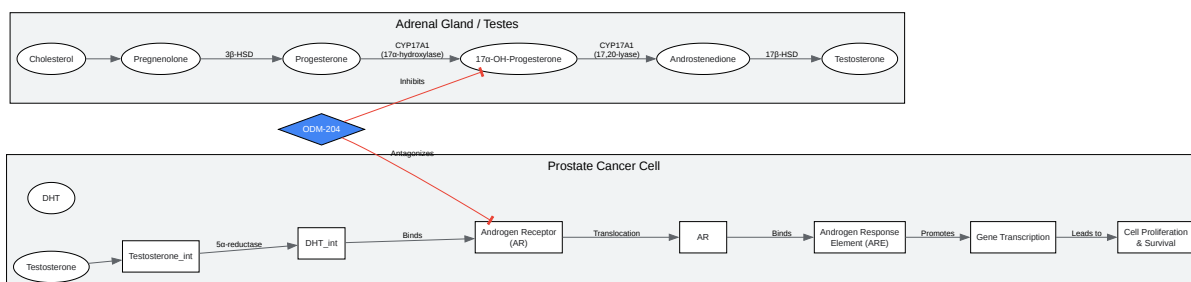
4. VCaP Xenograft Model in Mice

- Objective: To evaluate the in vivo antitumor efficacy of a compound in a castration-resistant prostate cancer model.
- Methodology:
 - Cell Implantation: VCaP cells are mixed with Matrigel and subcutaneously injected into the flank of male immunodeficient mice (e.g., SCID or nude mice)[10].
 - Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - Castration: To mimic castration-resistant conditions, the mice are surgically castrated.

- Treatment: Once tumors start to regrow after castration, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume or weight in the treated group to the control group.

Mandatory Visualization

The following diagrams illustrate key aspects of **ODM-204**'s mechanism and preclinical evaluation.



In Vitro Cell Proliferation Assay Workflow

1. Seed Prostate Cancer Cells (LNCaP or VCaP) in 96-well plates

2. Treat cells with varying concentrations of ODM-204

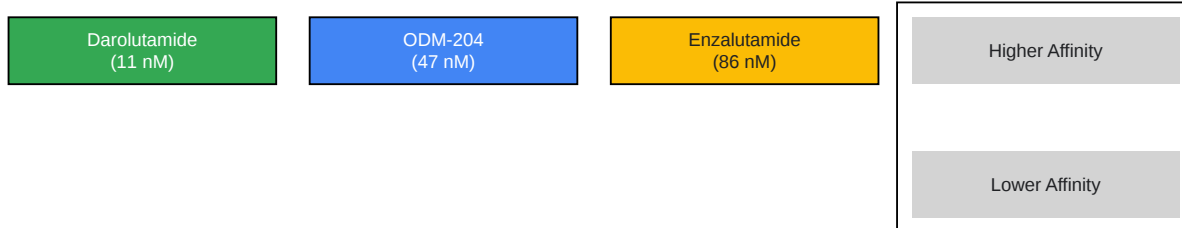
3. Incubate for 4-6 days

4. Add MTT or WST-1 reagent

5. Incubate for 2-4 hours

6. Measure absorbance

7. Calculate IC₅₀ value

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